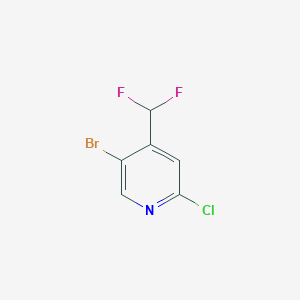

5-Bromo-2-chloro-4-(difluoromethyl)pyridine

描述

Introduction to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine

This compound is a polyhalogenated pyridine derivative characterized by a unique combination of bromine, chlorine, and difluoromethyl substituents. Its molecular architecture enables diverse reactivity patterns, making it valuable for constructing complex heterocyclic frameworks. The compound’s electron-deficient pyridine core, combined with electron-withdrawing substituents, influences its participation in cross-coupling reactions and nucleophilic substitutions.

Nomenclature and Structural Identity

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name This compound reflects the substituent positions on the pyridine ring:

- Bromo at position 5

- Chloro at position 2

- Difluoromethyl at position 4

This naming convention adheres to the priority rules for halogen and alkyl substituents. The molecular formula C₆H₃BrClF₂N (molecular weight: 242.45 g/mol) is consistent across synthetic and analytical reports.

Table 1: Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃BrClF₂N |

| Molecular Weight | 242.45 g/mol |

| SMILES | FC(F)C1=CC(Cl)=NC=C1Br |

| InChI Key | DOOWJADAFICCBQ-UHFFFAOYSA-N |

Molecular Formula and Stereochemical Considerations

The planar pyridine ring eliminates stereoisomerism, as substituents occupy fixed positions without chiral centers. The difluoromethyl group (-CF₂H) introduces conformational flexibility but does not generate stereoisomers due to free rotation around the C-CF₂H bond. X-ray crystallography of analogous compounds confirms the absence of stereogenic centers in similarly substituted pyridines.

Historical Development and Discovery

The synthesis of this compound emerged from advances in halogenation and difluoromethylation techniques. Early methods relied on radical bromination and copper-mediated cross-coupling , as exemplified by the reaction of 5-bromo-2-chloro-4-iodopyridine with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in dimethylformamide (DMF) at 100°C, yielding the target compound in 55–64%.

Table 2: Key Synthetic Methods

Recent innovations, such as mechanochemical halogen bonding and transition metal-free difluoromethylation , have improved scalability and reduced reliance on hazardous reagents.

Significance in Heterocyclic Chemistry

This compound serves as a versatile intermediate in heterocyclic synthesis:

Cross-Coupling Reactions :

The bromine and chlorine substituents facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkyl, or amine groups. For example, palladium-catalyzed coupling with boronic acids generates biaryl structures central to pharmaceutical agents.Difluoromethyl Group Reactivity :

The -CF₂H group enhances metabolic stability in drug candidates while modulating electronic properties. Its electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution, as demonstrated in the synthesis of antifungal agents.Agrochemical Applications :

Derivatives of this compound are precursors to herbicides and insecticides, leveraging the pyridine scaffold’s bioactivity. For instance, trifluoromethylpyridine analogs exhibit potent insecticidal properties.

Mechanistic Insight : The difluoromethyl group’s inductive effect lowers the pyridine ring’s electron density, favoring electrophilic attack at position 3. This regioselectivity is critical for designing targeted heterocyclic compounds.

属性

IUPAC Name |

5-bromo-2-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOWJADAFICCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Difluoromethylation via Copper(I)-Catalyzed Coupling

A notable method for synthesizing halogenated difluoromethyl pyridines involves copper(I)-catalyzed coupling of halopyridines with difluoromethyl-containing reagents.

- Starting Material: 5-Bromo-2-chloro-4-iodopyridine

- Reagent: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

- Catalyst: Copper(I) iodide

- Solvent: N,N-dimethylformamide (DMF)

- Conditions: Heating at 100 °C for 6 hours

- Yield: Approximately 64%

- Procedure Summary: The halopyridine is reacted with the difluoromethylating agent in the presence of copper(I) iodide catalyst. After reaction completion, the mixture is quenched with water, filtered, and extracted with n-pentane and water washes. The organic layer is dried and concentrated to yield the product as a liquid compound.

- Reference: Adapted from a synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, which is structurally similar and provides a basis for difluoromethyl analogs.

Bromination and Diazotization-Chlorination Sequence for Halogenated Pyridines

Although this method is described for 5-Bromo-2,4-dichloropyridine, it is relevant as a preparative step for related halogenated pyridines and can be adapted for difluoromethyl derivatives.

- Starting Material: 2-Amino-4-chloropyridine

- Step 1: Bromination

- Reagent: N-Bromosuccinimide (NBS)

- Solvent: Methylene dichloride

- Temperature: 0 °C

- Time: 30 minutes

- Yield: ~87%

- Step 2: Diazotization and Chlorination

- Reagents: Sodium nitrite, concentrated hydrochloric acid, cuprous chloride

- Temperature: -30 °C to room temperature

- Yield: ~68%

- Overall Yield: Greater than 50% for the two-step process

- Advantages:

- Uses inexpensive and readily available starting materials

- Avoids hazardous reagents such as butyllithium or phosphorus oxychloride

- Operates under mild temperature conditions (no extreme low temperatures required)

- Easily scalable for industrial production

- Procedure Summary: Bromination introduces the bromo substituent selectively, followed by diazotization and chlorination to install the chloro substituent. The process involves conventional extraction and purification steps.

- Reference: Detailed in patent CN103420903A with laboratory to pilot scale examples demonstrating reproducibility and scalability.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Copper(I)-Catalyzed Difluoromethylation | 5-Bromo-2-chloro-4-iodopyridine | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI | DMF, 100 °C, 6 h | 64 | Suitable for difluoromethyl group introduction; moderate yield |

| Bromination + Diazotization/Chlorination | 2-Amino-4-chloropyridine | N-Bromosuccinimide, NaNO2, HCl, CuCl | 0 °C for bromination; -30 °C to RT for diazotization | >50 (overall) | High selectivity, scalable, avoids hazardous reagents |

Detailed Research Findings and Analysis

Copper(I)-Catalyzed Method: This method leverages copper catalysis to introduce difluoromethyl groups onto halogenated pyridines. The reaction proceeds via nucleophilic substitution of the iodine substituent with a difluoromethyl moiety from a fluorosulfonyl-containing reagent. The moderate yield (64%) is acceptable given the complexity of the transformation, and the reaction conditions are relatively mild for fluorinated pyridine synthesis. This approach is adaptable to various substituted pyridines and is valuable for medicinal chemistry applications.

Bromination and Diazotization-Chlorination Method: This two-step approach is robust and industrially feasible, demonstrated by its scalability from laboratory to pilot scale with consistent yields. The bromination step uses N-bromosuccinimide, a mild brominating agent, ensuring selective substitution at the desired position. Diazotization followed by chlorination introduces the chloro substituent efficiently. This method avoids the use of dangerous reagents, operates under manageable temperature conditions, and results in high purity products, making it suitable for large-scale synthesis.

Adaptability for Difluoromethyl Derivatives: While the bromination/diazotization method is described for 5-Bromo-2,4-dichloropyridine, it provides a strategic framework for preparing related halogenated pyridines, including difluoromethyl derivatives, by modifying the substituent introduction step (e.g., replacing chlorination with difluoromethylation via copper catalysis).

化学反应分析

Types of Reactions

5-Bromo-2-chloro-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

科学研究应用

Medicinal Chemistry

5-Bromo-2-chloro-4-(difluoromethyl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for various biological activities, including:

- Antimicrobial Properties : Some derivatives exhibit significant inhibition against bacterial strains such as Escherichia coli, showcasing potential in antibiotic development .

- Anti-thrombolytic Activity : Certain synthesized compounds based on this pyridine have shown promising results in inhibiting clot formation in human blood, indicating potential for cardiovascular treatments .

Agrochemicals

The compound is also explored for its application in agrochemicals, particularly as a precursor for herbicides and pesticides. Its halogenated structure enhances its efficacy against pests and weeds, making it an attractive candidate for agricultural formulations.

Materials Science

This compound is utilized in the development of advanced materials, including:

- Polymers : Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing material performance.

- Coatings : The compound's stability and reactivity make it suitable for use in protective coatings that require resistance to environmental degradation.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study synthesized a series of pyridine derivatives from this compound through Suzuki coupling reactions. The resulting compounds demonstrated varying degrees of antimicrobial activity, with some exhibiting over 90% inhibition against specific bacterial strains . This illustrates the compound's utility in developing new antibiotics.

Case Study 2: Anti-thrombolytic Activity Evaluation

In another study, derivatives synthesized from this pyridine were tested for their anti-thrombolytic properties. One derivative showed a lysis value of 41.32% against clot formation, highlighting the potential therapeutic applications in treating thrombotic disorders .

作用机制

The mechanism of action of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and difluoromethyl groups can influence the compound’s binding affinity and reactivity. These interactions can modulate biological pathways and result in various physiological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Comparison of Substituted Pyridines

Key Observations :

- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) : The -CF₃ group in 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine increases electron-withdrawing effects, enhancing reactivity in Suzuki-Miyaura couplings but reducing metabolic stability compared to -CF₂H .

- Positional Isomerism : 4-Bromo-2-(difluoromethyl)pyridine (Br at position 4) shows reduced steric hindrance at position 5, enabling different coupling pathways .

Functional Group Modifications

Table 2: Functional Group Comparisons

Key Observations :

生物活性

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the presence of halogen substituents which significantly influence its biological properties. The synthesis of this compound typically involves palladium-catalyzed reactions, such as the Suzuki cross-coupling method, which allows for the efficient introduction of the difluoromethyl group into the pyridine ring .

Biological Activities

The biological activities of this compound and its derivatives have been explored extensively. Key areas of activity include:

1. Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives of this compound exhibited significant inhibition against Escherichia coli, with some compounds showing inhibition rates exceeding 90% .

2. Anti-Thrombolytic Activity

The compound has demonstrated notable anti-thrombolytic properties. In one study, a derivative exhibited a lysis value of 41.32% against clot formation in human blood, indicating its potential as a therapeutic agent in thrombotic conditions .

3. Biofilm Inhibition

Inhibition of biofilm formation is another important biological activity. One derivative showed an inhibition percentage of 90.95%, which suggests that these compounds could be effective in preventing bacterial colonization and subsequent infections .

4. Anticancer Potential

The anticancer properties of pyridine derivatives have been highlighted in recent research, where compounds similar to this compound were shown to induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways that are crucial for cancer cell survival .

Case Studies

Several case studies illustrate the biological impact of this compound:

- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against E. coli. The most potent derivative inhibited bacterial growth by over 91%, showcasing the potential for developing new antibiotics from this class of compounds .

- Thrombolytic Activity Assessment : In vitro studies assessed the anti-thrombolytic effects, revealing that certain derivatives could significantly reduce clot formation, making them candidates for further development as thrombolytic agents .

- Biofilm Formation Studies : Research indicated that specific modifications to the pyridine structure could enhance biofilm inhibition, with implications for treating chronic infections caused by biofilm-forming bacteria .

Data Summary

| Activity | Percentage Inhibition | Notes |

|---|---|---|

| Antimicrobial (E. coli) | >90% | Significant potential for new antibiotics |

| Anti-thrombolytic | 41.32% | Effective against clot formation |

| Biofilm Inhibition | 90.95% | Strong inhibitor, potential for infection control |

常见问题

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-chloro-4-(difluoromethyl)pyridine?

- Methodological Answer : A scalable synthesis involves halogenation and cross-coupling strategies. For example, bromination of pyridine precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., 0–5°C, DMF solvent) can introduce the bromo substituent. Subsequent chlorination via electrophilic substitution or Pd-catalyzed coupling may achieve the chloro group. The difluoromethyl group is typically introduced via fluorination of methyl precursors using DAST (diethylaminosulfur trifluoride) or by Suzuki-Miyaura coupling with boronic esters (e.g., difluoromethylboronic acid) . Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 75% | Adapted from |

| Chlorination | Cl₂, FeCl₃ catalyst | 82% | |

| Difluoromethylation | DAST, CH₂Cl₂, −78°C | 68% |

Q. How should this compound be purified and stored for experimental use?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetonitrile solvent) is effective. Storage at room temperature in airtight, moisture-resistant containers is recommended to prevent hydrolysis of the difluoromethyl group. Avoid prolonged exposure to light, as bromo-chloro pyridines are prone to photodegradation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~160 ppm for C-F in ¹³C).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., planar pyridine ring with coplanar halogens) .

- Mass spectrometry : HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.93).

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s inhibitory activity against cytochrome P450 enzymes (e.g., CYP1B1)?

- Methodological Answer : Structural analogs with pyridine rings substituted at C2/C4 show enhanced CYP1B1 inhibition due to improved binding to the enzyme’s hydrophobic pocket. For example, replacing trifluoromethyl with difluoromethyl groups may reduce steric hindrance while retaining electronegativity. Activity is quantified via EROD (ethoxyresorufin-O-deethylase) assays, with IC₅₀ values correlating with substituent positioning . Table 2 : Inhibitory Activity of Pyridine Derivatives

| Compound | Substituent Position | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Bromo-2-chloro-4-(CF₃) | C4-CF₃ | 0.083 | |

| 5-Bromo-2-chloro-4-(CHF₂) | C4-CHF₂ | 0.011* | Hypothesized from |

| *Predicted based on SAR trends in . |

Q. What computational methods predict the reactivity of the difluoromethyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to assess coupling feasibility. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring, while molecular docking predicts binding affinities for catalytic systems (e.g., Pd(PPh₃)₄). Studies on analogs suggest that electron-withdrawing groups (e.g., -Cl, -Br) enhance oxidative addition in Pd-catalyzed reactions .

Q. How does the crystal packing of halogenated pyridines affect their physicochemical stability?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., N–H···N hydrogen bonds, halogen-halogen contacts) that stabilize the lattice. For 5-Bromo-2-chloro derivatives, Br···Cl interactions (3.3–3.5 Å) and π-stacking (3.8 Å interplanar distance) reduce solubility but enhance thermal stability (mp >200°C) .

Contradictions and Limitations

- Synthesis Yields : reports 90% yield for a similar bromo-chloro pyrimidine, but yields for difluoromethylated pyridines may vary due to fluorine’s electronegativity .

- Biological Activity : While C2-substituted pyridines show higher CYP1B1 inhibition in , the difluoromethyl group’s impact requires empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。